![molecular formula C13H17FN4O4 B4141445 ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate](/img/structure/B4141445.png)
ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate
Overview
Description
Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate, also known as EFNP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFNP has been extensively studied for its ability to act as a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.
Mechanism of Action
Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate exerts its pharmacological effects by inhibiting the activity of specific enzymes, such as PDE5 and CA. PDE5 inhibitors have been used for the treatment of erectile dysfunction, while CA inhibitors have been used for the treatment of glaucoma and other conditions.
Biochemical and Physiological Effects:
ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a role in smooth muscle relaxation and vasodilation. ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate has also been shown to decrease levels of carbon dioxide in the blood, which may have implications for the treatment of respiratory disorders.
Advantages and Limitations for Lab Experiments
Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a potent inhibitor of certain enzymes, and its synthesis is relatively straightforward. However, ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate also has some limitations. It may be toxic at high concentrations, and its effects may be influenced by factors such as pH and temperature.
Future Directions
There are several potential future directions for research on ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate. One promising area of research is the development of new drugs based on ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate. Researchers may also investigate the potential therapeutic applications of ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate in the treatment of respiratory disorders and other conditions. Additionally, further studies may be conducted to elucidate the precise mechanisms by which ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate exerts its pharmacological effects.
Scientific Research Applications
Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to act as a potent inhibitor of certain enzymes, including phosphodiesterase-5 (PDE5) and carbonic anhydrase (CA), making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O4/c1-2-22-13(19)17-5-3-16(4-6-17)11-8-10(15)12(18(20)21)7-9(11)14/h7-8H,2-6,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDKGFUVZSYIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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